N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex molecules incorporating the benzothiazole and pyridine moieties is a significant area of research. These compounds, including variations similar to "N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide," are often explored for their unique chemical properties and potential as intermediates in the synthesis of more complex chemical entities. For instance, the synthesis of Co(II) complexes with thiazol-2-yl and pyridin-2-yl components has been investigated for their fluorescence properties and anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Anticancer Activity
Research into the anticancer properties of compounds with benzothiazole and pyridine components is ongoing. These studies aim to discover novel therapeutic agents with potential efficacy against various cancer types. For example, the development of inhibitors targeting specific cellular pathways crucial for cancer cell proliferation and survival has been a focus, utilizing compounds structurally related to "this compound" (R. Borzilleri et al., 2006).
Biological Activity and Molecular Targeting
The exploration of biological activities and the targeting of specific molecular pathways by compounds containing benzothiazole and pyridine structures are of great interest. This includes the investigation of how these compounds interact with biological targets, such as enzymes or receptors, and their potential applications in treating diseases like Alzheimer's or cancer. The study of isoxazole derivatives of benzothiazole and pyridine analogs for their cytotoxicity and mechanism of action in cancer cell lines is an example of such applications (R. Kumbhare et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway. By inhibiting the activity of COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with key mitochondrial proteins such as Bcl-2 and Bax . These interactions alter the balance between these proteins, leading to apoptosis and the expression of caspases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce G2/M cell cycle arrest in Colo205 cells . It also influences cell function by altering the levels of p53, a protein that regulates the balance between rapid cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to tremendously increase the levels of p53 in treated Colo205 cells . This leads to alterations in the balance of key mitochondrial proteins, resulting in apoptosis and the expression of caspases .
Temporal Effects in Laboratory Settings
It has been found to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .
Dosage Effects in Animal Models
It has been found to exhibit anti-cancer activity against various cancer cell lines, suggesting potential efficacy in animal models .
Metabolic Pathways
It has been found to interact with key mitochondrial proteins, suggesting potential involvement in mitochondrial-dependent pathways .
Transport and Distribution
Its ability to alter the balance of key mitochondrial proteins suggests potential effects on its localization or accumulation .
Subcellular Localization
Its ability to alter the balance of key mitochondrial proteins suggests potential effects on its activity or function .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-3-5-17(6-4-15)21(26)25(14-16-9-11-23-12-10-16)22-24-19-8-7-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUNRCOCRYTNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.